molecular formula C9H7BrClN B8458789 6-bromo-3-chloro-1-methyl-1H-indole

6-bromo-3-chloro-1-methyl-1H-indole

カタログ番号: B8458789
分子量: 244.51 g/mol
InChIキー: YMXZDQJNJUWSNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3-chloro-1-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 6, a chlorine atom at position 3, and a methyl group at the nitrogen (position 1). Indoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrrole ring, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activity. The bromine and chlorine atoms introduce electron-withdrawing effects, which may alter the compound’s electronic distribution and reactivity in substitution or coupling reactions.

特性

分子式

C9H7BrClN

分子量

244.51 g/mol

IUPAC名

6-bromo-3-chloro-1-methylindole

InChI

InChI=1S/C9H7BrClN/c1-12-5-8(11)7-3-2-6(10)4-9(7)12/h2-5H,1H3

InChIキー

YMXZDQJNJUWSNZ-UHFFFAOYSA-N

正規SMILES

CN1C=C(C2=C1C=C(C=C2)Br)Cl

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural and spectral differences between 6-bromo-3-chloro-1-methyl-1H-indole and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Spectral Data (NMR, MS) Notable Features
6-Bromo-3-chloro-1-methyl-1H-indole Br (6), Cl (3), CH₃ (1) C₉H₇BrClN 260.52* Not reported in evidence Halogenated N-methyl indole
5-Bromo-3-(triazolylethyl)-1H-indole Br (5), triazole-ethyl (3) C₁₅H₁₅BrN₄ 347.21 $ ^1H $ NMR: δ 4.51 (t, J=5.8 Hz, 2H), 3.72 (s, 3H); HRMS: 427.0757 [M+H]⁺ Bioactive triazole-linked analog
6-Chloro-3-(4-methylbenzyl)-1H-indole Cl (6), benzyl (3) C₁₆H₁₄ClN 255.75 $ ^1H $ NMR: δ 7.93 (NH), 4.06 (s, 2H); m/z: 256.0895 [M+H]⁺ Sterically hindered benzyl substitution
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid Br (6), CH₃ (3), COOH (4) C₁₃H₁₄BrNO₂ 296.16 Smiles: CC(C)N1C=C2C(=CC(=O)O)C=CC2=C1Br Carboxylic acid functionalization
5-Bromo-6-chloro-3-ethyl-1H-indole Br (5), Cl (6), C₂H₅ (3) C₁₀H₉BrClN 258.54 Smiles: CCc1c[nH]c2cc(Cl)c(Br)cc12 Positional isomer of target compound

*Calculated molecular weight.

Key Comparative Analysis

Electronic Effects
  • Halogen Positioning: Bromine at position 6 (target compound) vs. position 5 (5-bromo-6-chloro-3-ethyl-1H-indole ) alters electron density distribution.
  • N-Methylation : The 1-methyl group in the target compound reduces hydrogen-bonding capacity compared to NH-containing analogs like 6-chloro-3-(4-methylbenzyl)-1H-indole .
Spectroscopic Signatures
  • $ ^1H $ NMR : N-Methylation eliminates the NH proton signal (~δ 7.5–8.5 in NH-containing indoles ). For example, in 6-chloro-3-(4-methylbenzyl)-1H-indole, the NH proton appears at δ 7.93 , whereas the target compound’s methyl group would shift adjacent protons (e.g., C2-H) downfield due to deshielding.
  • $ ^{13}C $ NMR : Chlorine at C3 (target) vs. C6 (6-chloro-3-benzyl analog ) results in distinct carbon chemical shifts. In 3-chloro-1H-indole derivatives, C3 typically resonates near δ 110–120 .

Q & A

Q. What are optimal reaction conditions for synthesizing 6-bromo-3-chloro-1-methyl-1H-indole?

  • Methodological Answer : Synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or halogenation of indole precursors. For example:
  • Use PEG-400:DMF (1:1) as a solvent system to enhance reaction homogeneity and yield.
  • Employ CuI (1.3 equivalents) as a catalyst for efficient cyclization at room temperature (12–24 hours).
  • Purify via flash column chromatography with gradients of ethyl acetate:hexane (70:30 to 100% ethyl acetate) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of 6-bromo-3-chloro-1-methyl-1H-indole?

  • Methodological Answer : Key NMR markers include:
  • ¹H NMR : Aromatic protons (δ 6.80–7.23 ppm, multiplet patterns), methyl groups (δ 3.72 ppm for –OCH₃ analogs), and alkyl chain protons (δ 3.22–4.62 ppm, triplet patterns for –CH₂– groups).
  • ¹³C NMR : Indole ring carbons (δ 110–146 ppm), halogen-substituted carbons (δ 114–128 ppm for Br/Cl), and carbonyls (δ 165–175 ppm for ester derivatives).
  • Cross-validate with HRMS (e.g., FAB-HRMS m/z 385.0461 [M+H]⁺ for bromo-chloro analogs) .

Q. What purification techniques are effective for removing residual DMF from synthetic products?

  • Methodological Answer :
  • Use repeated water-ethyl acetate extractions (3×) to partition DMF into the aqueous layer.
  • Apply vacuum drying at 90°C for 2–4 hours to evaporate residual solvent.
  • Confirm purity via TLC (Rf ~0.22 in 70:30 EtOAc:hexane) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction (SCXRD) to determine dihedral angles (e.g., –COOH group vs. indole ring: 6° deviation) and hydrogen-bonding networks (O–H⋯O and N–H⋯O interactions).
  • Analyze intermolecular interactions (e.g., C–H⋯π, Cl⋯π) to explain packing motifs and stability.
  • Compare with analogous structures (e.g., 6-iodo-indole derivatives) to assess halogen effects on lattice parameters .

Q. How to address contradictory bioactivity data in pharmacological studies?

  • Methodological Answer :
  • Conduct dose-response assays to identify non-linear effects (e.g., hormesis in cytotoxicity studies).
  • Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics) alongside cell-based models.
  • Reconcile discrepancies by controlling variables like solvent choice (DMSO vs. PEG) and metabolic stability (e.g., cytochrome P450 interactions) .

Q. What strategies optimize structure-activity relationship (SAR) studies for indole derivatives?

  • Methodological Answer :
  • Systematically vary substituents (e.g., replace Br with I or CH₃O) to probe electronic and steric effects.
  • Use molecular docking to predict binding affinities (e.g., indole-3-carbaldehyde derivatives in kinase inhibition).
  • Validate hypotheses with in vitro assays (e.g., IC₅₀ comparisons for bromo vs. chloro analogs) .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and ligands (e.g., Xantphos) to improve reaction efficiency.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for sterically hindered reactions).
  • Monitor reaction progress via LC-MS to identify side products (e.g., dehalogenation or dimerization) .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting results in crystallographic vs. computational modeling studies?

  • Methodological Answer :
  • Compare experimental bond lengths/angles (e.g., C–Br: 1.89 Å from SCXRD) with DFT-optimized geometries.
  • Assess solvent effects in simulations (e.g., implicit vs. explicit solvation models).
  • Reconcile deviations by refining force field parameters (e.g., van der Waals radii for halogens) .

Q. What statistical methods are robust for analyzing heterogeneous biological activity data?

  • Methodological Answer :
  • Apply multivariate regression to account for confounding variables (e.g., cell line variability).
  • Use hierarchical clustering to group compounds with similar activity profiles.
  • Validate findings with bootstrapping or permutation tests to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。